N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a heterocyclic compound that features a unique structure combining a thiophene ring, an imidazo[1,2-a]pyrimidine core, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophen-2-yl)imidazo[1,2-a]pyrimidine
- 1-{[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid
- N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Uniqueness
N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its benzamide moiety, in particular, enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets.
Properties
Molecular Formula |
C17H12N4OS |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C17H12N4OS/c22-16(12-6-2-1-3-7-12)20-15-14(13-8-4-11-23-13)19-17-18-9-5-10-21(15)17/h1-11H,(H,20,22) |
InChI Key |
ZEZGGIFPYKTTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.